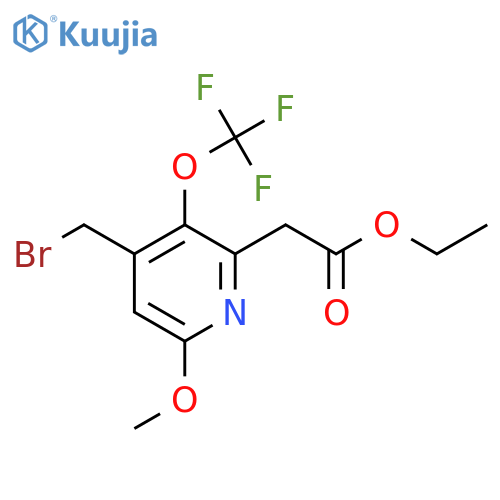Cas no 1804637-63-5 (Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate)

1804637-63-5 structure
商品名:Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate
CAS番号:1804637-63-5
MF:C12H13BrF3NO4
メガワット:372.135133504868
CID:4841278
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate
-
- インチ: 1S/C12H13BrF3NO4/c1-3-20-10(18)5-8-11(21-12(14,15)16)7(6-13)4-9(17-8)19-2/h4H,3,5-6H2,1-2H3
- InChIKey: IXAHEYVZYYCJSW-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(N=C(CC(=O)OCC)C=1OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 57.6
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084513-1g |
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate |
1804637-63-5 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
1804637-63-5 (Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate) 関連製品
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
